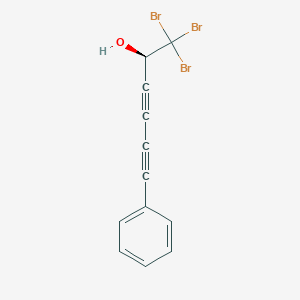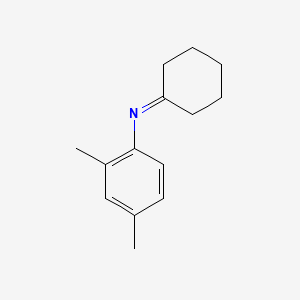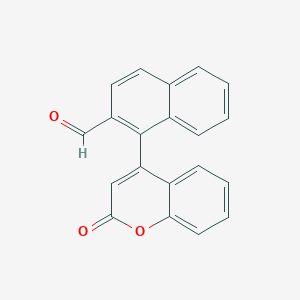
2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound with a molecular formula of C20H12O3 This compound is characterized by the presence of a naphthalene ring fused with a benzopyran ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthalenecarboxaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. It may also interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the benzopyran ring, making it less complex and with different chemical properties.
4-Hydroxycoumarin: Contains the benzopyran ring but lacks the naphthalene moiety, leading to different reactivity and applications.
Uniqueness
2-Naphthalenecarboxaldehyde, 1-(2-oxo-2H-1-benzopyran-4-yl)- is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
820209-54-9 |
|---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(2-oxochromen-4-yl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C20H12O3/c21-12-14-10-9-13-5-1-2-6-15(13)20(14)17-11-19(22)23-18-8-4-3-7-16(17)18/h1-12H |
InChI Key |
XDTDYUDJFNIQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC(=O)OC4=CC=CC=C43)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


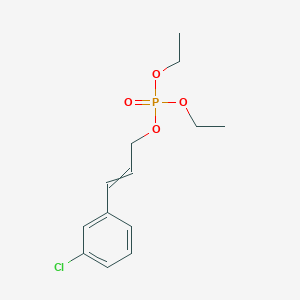
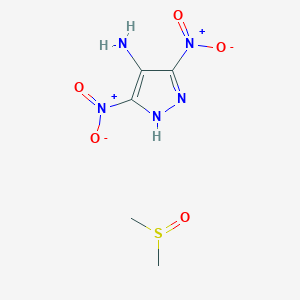
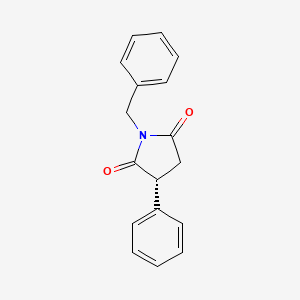
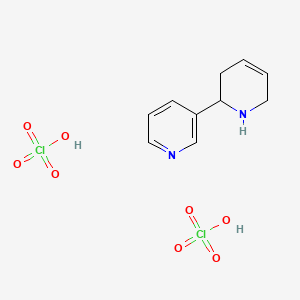
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
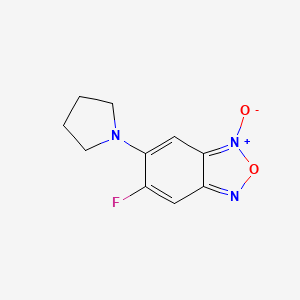
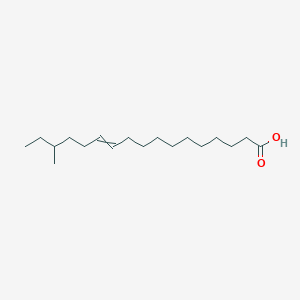
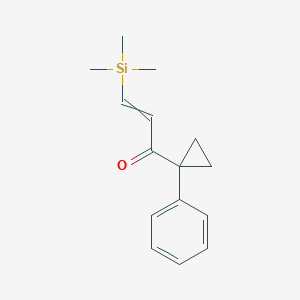
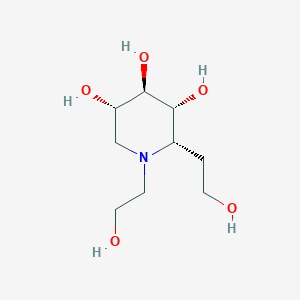
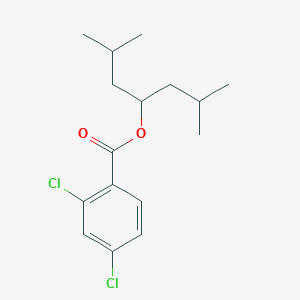
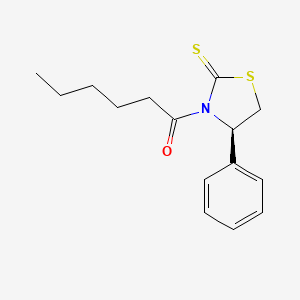
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
